molecular formula C12H14O4 B1665137 Apiole CAS No. 523-80-8

Apiole

Cat. No.: B1665137
CAS No.: 523-80-8
M. Wt: 222.24 g/mol
InChI Key: QQRSPHJOOXUALR-UHFFFAOYSA-N
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Description

Apiole (C12H14O4) is a phenylpropanoid derivative characterized by a methoxy-substituted aromatic ring and a methylenedioxy group. It is a major constituent of essential oils in plants of the Apiaceae family, particularly Petroselinum crispum (parsley), Anethum graveolens (dill), and Apium graveolens (celery) . This compound is biosynthesized in specialized plant structures, such as umbels, and its concentration varies with species, geographic origin, and environmental stress. For example, parsley under severe water stress increases this compound production (up to 89.98% in aerial parts) as a defense mechanism .

This compound exhibits diverse biological activities, including neuroprotective, anticancer, and corrosion-inhibiting properties. Notably, it induces apoptosis in human COLO 205 colon cancer cells via caspase activation and demonstrates high affinity (−6.85 kcal/mol) for EPSP synthase, a target enzyme in herbicide resistance . Its electronic structure, marked by a low energy gap (3.83 eV) and high softness (0.26 eV<sup>−1</sup>), enhances its reactivity as a corrosion inhibitor for X80 carbon steel .

Preparation Methods

Synthetic Routes::

    Steam Distillation: Apiol can be extracted from parsley leaves using steam distillation.

    Chemical Synthesis: While natural sources are common, synthetic routes involve the methylation of safrole (a precursor) to produce apiol.

Industrial Production::
  • Apiol is obtained primarily from oleoresin extracted from parsley rather than the distilled oil.

Chemical Reactions Analysis

Reactions::

    Oxidation: Apiol can undergo oxidation reactions.

    Reduction: Reduction reactions are also possible.

    Substitution: Substitution reactions may occur.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various halogens (e.g., bromine, chlorine).

Major Products::
  • The products formed depend on the specific reaction conditions.

Scientific Research Applications

    Medicine: Historically used for treating menstrual disorders and as an abortifacient.

    Flavor and Fragrance Industry: Apiol contributes to the characteristic aroma of parsley.

Mechanism of Action

  • Apiol’s exact mechanism of action is not fully elucidated.
  • It may interact with molecular targets related to hormonal regulation.

Comparison with Similar Compounds

Structural and Metabolic Comparisons

Table 1: Structural Features of Apiole and Related Phenylpropanoids

Compound Substituents on Aromatic Ring Key Functional Groups Metabolic Pathway Influence
This compound 2 methoxy, 1 methylenedioxy Methoxy, methylenedioxy Demethylation → conjugation
Myristicin 1 methoxy, 1 allyloxy Methoxy, allyloxy Oxidative metabolism → safrole-like toxicity
Dillthis compound 2 methoxy, 1 methylenedioxy (isomer) Methoxy, methylenedioxy Similar to this compound but regioselective methylation
Estragole 1 methoxy, 1 allyl Methoxy, allyl Rapid oxidation → 1'-hydroxyestragole
Elemicin 3 methoxy Methoxy Demethylation → reactive quinones

This compound, dillthis compound, and elemicin possess higher steric hindrance due to multiple methoxy/methylenedioxy groups, reducing their metabolic activation compared to estragole and safrole .

Distribution and Ecological Roles

This compound is predominantly localized in umbels of Apiaceae species, whereas myristicin and β-phellandrene co-occur in parsley essential oils . In Psammogeton canescens, this compound (28.34%) and dillthis compound (8.17%) coexist, suggesting shared biosynthetic pathways . Environmental stressors, such as water deficit, elevate this compound synthesis in parsley, whereas dillthis compound production declines in mature dill plants .

Biological Activity

Apiole, a phenylpropanoid compound primarily isolated from the leaves of parsley (Petroselinum crispum) and other plants, has garnered attention for its diverse biological activities, particularly in cancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Mechanisms of Action

  • Cell Cycle Arrest and Apoptosis : this compound has been shown to induce G0/G1 phase cell cycle arrest in human colon cancer cells (COLO 205). This arrest is associated with the upregulation of tumor suppressor proteins such as p53, p21, and p27, while downregulating cyclin D1. The induction of apoptosis is mediated through the activation of caspases (3, 8, and 9) and a significant increase in the bax/bcl-2 ratio, leading to DNA fragmentation and cell death .
  • Multidrug Resistance Reversal : A significant challenge in cancer therapy is multidrug resistance (MDR). This compound has been identified as a potent inhibitor of glycoprotein-P (P-gp), an efflux pump that contributes to MDR. Studies indicate that this compound can enhance the efficacy of chemotherapeutic agents like doxorubicin and vincristine by blocking P-gp activity, resulting in a synergistic effect on cancer cell lines .

In Vitro Studies

A variety of in vitro studies have demonstrated the effectiveness of this compound against different cancer cell lines:

  • COLO 205 Cells : this compound treatment led to a concentration-dependent increase in apoptotic markers and cell cycle arrest. The effective concentration range was found to be between 75 µM and 150 µM .
  • Ovarian Cancer Cell Lines : In studies involving NCI/ADR-RES and OVCAR-3 cell lines, this compound significantly reduced the GI50 values for both doxorubicin and vincristine, indicating its potential as an adjuvant therapy in ovarian cancer treatment .

Case Studies

  • A notable case study highlighted the misidentification of cancer cell lines and the implications for drug testing. It emphasized the need for accurate identification in research to validate findings related to this compound's efficacy against specific cancers .

Data Tables

Study Cancer Type Mechanism Key Findings
ColonCell Cycle Arrest & ApoptosisInduced G0/G1 arrest; increased p53, p21; activated caspases
OvarianP-glycoprotein InhibitionSynergistic effects with doxorubicin; reduced GI50 values
VariousApoptosis InductionIncreased bax/bcl-2 ratio; DNA fragmentation observed

Q & A

Basic Question: What analytical methods are most effective for quantifying Apiole in plant matrices, and how should they be validated?

Answer:
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying this compound due to its sensitivity in detecting phenylpropanoids. Key parameters include:

  • Column selection : Polar capillary columns (e.g., DB-5MS) for optimal separation of volatile compounds.
  • Ionization mode : Electron Impact (EI) at 70 eV for fragmentation patterns matching reference libraries.
  • Validation : Calibration curves using certified this compound standards (≥98% purity), with recovery rates assessed via spiked plant samples .

Table 1: GC-MS Analysis of this compound in Parsley (Example Data)

Sample TypeThis compound (%)Myristicin (%)Key Volatiles (%)
Fresh Leaves38.36.3β-Phellandrene (8.7)
Lyophilized Leaves70.312.4β-Phellandrene (2.1)
Source: Adapted from GC-MS results in parsley preservation studies .

Basic Question: How can researchers ensure reproducibility in isolating this compound from complex plant extracts?

Answer:
Reproducibility requires:

  • Solvent optimization : Ethanol (70–80%) or supercritical CO₂ for polarity-matched extraction.
  • Spectroscopic validation : Cross-check isolates using NMR (¹H/¹³C) for structural confirmation and HPLC-DAD for purity (>95%) .
  • Documentation : Detailed protocols for solvent ratios, extraction time, and temperature to minimize batch variability .

Advanced Question: How should a study assessing this compound’s bioactivity be designed to address conflicting pharmacological data?

Answer:
Adopt a multi-phase approach:

Hypothesis framing : Link this compound’s anti-inflammatory properties (e.g., COX-2 inhibition) to specific molecular targets.

In vitro models : Use LPS-induced macrophages to measure cytokine suppression (IL-6, TNF-α) with dose-response curves.

In vivo validation : Murine models with controlled this compound administration (oral vs. intraperitoneal) and sham controls.

Statistical rigor : ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring p < 0.05 significance .

Advanced Question: How can researchers resolve contradictions in this compound’s stability across preservation methods (e.g., fresh vs. lyophilized samples)?

Answer:
Contradictions often arise from:

  • Matrix effects : Lyophilization concentrates this compound but degrades heat-sensitive volatiles (e.g., β-Phellandrene).
  • Methodological adjustments :
    • Stability testing : Accelerated shelf-life studies (40°C/75% RH) with periodic GC-MS profiling.
    • Statistical reconciliation : Principal Component Analysis (PCA) to differentiate degradation pathways vs. extraction artifacts .

Advanced Question: What pharmacokinetic models are suitable for predicting this compound’s bioavailability in preclinical studies?

Answer:
Use compartmental modeling:

  • One-compartment model : For rapid absorption/distribution phases (e.g., oral administration).
  • Parameters : Calculate clearance (CL), volume of distribution (Vd), and half-life (t½) from plasma concentration-time curves.
  • Validation : Compare in silico predictions with in vivo data from rodent studies, adjusting for hepatic first-pass metabolism .

Advanced Question: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound-related research questions?

Answer:

  • Feasible : Assess this compound’s cytotoxicity early via MTT assays to ensure safe dosing ranges.
  • Novel : Investigate understudied synergies (e.g., this compound + Myristicin) in essential oil matrices.
  • Ethical : Use in vitro models before progressing to animal trials.
  • Relevant : Align with global trends in natural product drug discovery .

Advanced Question: What statistical methods are critical for interpreting contradictory data on this compound’s antimicrobial efficacy?

Answer:

  • Meta-analysis : Aggregate data from multiple studies, weighting by sample size and methodology.
  • Subgroup analysis : Stratify results by microbial strains (e.g., Gram-positive vs. Gram-negative).
  • Sensitivity testing : Exclude outliers using Cook’s distance to identify confounding variables (e.g., solvent residues) .

Properties

IUPAC Name

4,7-dimethoxy-5-prop-2-enyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4,6H,1,5,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRSPHJOOXUALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)CC=C)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Record name apiole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Apiole
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041236
Record name 5-Allyl-4,7-dimethoxy-1,3-benzodioxole
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to yellow or light green liquid; Slight parsley like aroma
Record name Apiole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Apiole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

294.00 to 295.00 °C. @ 760.00 mm Hg
Record name Apiole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033776
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in ether, acetone and glacial acetic acid, Soluble (in ethanol)
Record name Apiole
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.124-1.135
Record name Apiole
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CAS No.

523-80-8
Record name Apiole
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Record name Apiole (parsley)
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Record name Apiole
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Record name 1,3-Benzodioxole, 4,7-dimethoxy-5-(2-propen-1-yl)-
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Record name APIOLE (PARSLEY)
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Record name Apiole
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URL http://www.hmdb.ca/metabolites/HMDB0033776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

30 °C
Record name Apiole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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